N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide
Description
N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide is a synthetic organic compound that features a benzofuran moiety linked to a cyclobutane ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-12-7-11(8-12)15(17)16-9-10-3-2-4-14-13(10)5-6-19-14/h2-6,11-12H,7-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFUPKUKJHBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)C(=O)NCC2=C3C=COC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Attachment of the Cyclobutane Ring: The cyclobutane ring can be introduced via a cycloaddition reaction, where a suitable diene reacts with an alkene under specific conditions.
Coupling of Benzofuran and Cyclobutane: The final step involves coupling the benzofuran moiety with the cyclobutane ring through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:
Substitution: The methoxy group on the cyclobutane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to anti-tumor effects . Additionally, the compound may inhibit bacterial enzymes, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen, with comparable pharmacological properties.
Uniqueness
N-(1-benzofuran-4-ylmethyl)-3-methoxycyclobutane-1-carboxamide is unique due to its combination of a benzofuran moiety with a cyclobutane ring, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
